N-acetyl arginine methyl ester
Description
Introduction to N-Acetyl Arginine Methyl Ester
Chemical Identity and Nomenclature
This compound (CAS 1784-05-0) is a hydrochloride salt with the molecular formula C₉H₁₈N₄O₃·ClH and a molecular weight of 266.725 g/mol . Its systematic IUPAC name is (S)-methyl 2-acetamido-5-carbamimidamidopentanoate hydrochloride , reflecting its structural modifications: an acetyl group at the N² position and a methyl ester at the carboxyl terminus. The compound’s SMILES notation, COC(=O)C(CCC[NH+]=C(N)N)N , and InChI key, FIUSXBMWQFBXLZ-FJXQXJEOSA-N , provide precise descriptors of its stereochemistry and functional groups.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈N₄O₃·ClH |
| Molecular Weight | 266.725 g/mol |
| CAS Number | 1784-05-0 |
| Synonyms | Ac-Arg-Ome hydrochloride, Acetyl-L-Arg Methyl Ester Hcl |
| Solubility | Enhanced in aqueous solutions due to hydrochloride salt form |
Historical Development in Biochemical Research
The synthesis of this compound was first reported by Levison et al. in 1983 as part of efforts to stabilize arginine derivatives for peptide synthesis. By acetylating the amino group and esterifying the carboxyl group, researchers aimed to reduce susceptibility to enzymatic degradation while retaining the guanidino moiety critical for biological activity. This modification marked a shift toward designing amino acid analogs with tailored pharmacokinetic profiles, particularly for applications in cardiovascular and metabolic research.
Subsequent studies in the 2000s explored its role in nitric oxide (NO) pathways, given arginine’s status as a precursor to NO synthase. However, unlike unmodified L-arginine, the acetylated methyl ester form demonstrated reduced direct involvement in NO production, instead showing promise in modulating advanced glycation end products (AGEs). For example, topical application of L-arginine derivatives suppressed lens protein glycation by 40% in murine models, suggesting therapeutic potential for conditions like cataracts.
Theoretical Significance in Amino Acid Derivatives
The structural modifications in this compound exemplify strategic design principles for amino acid derivatives:
- Enhanced Membrane Permeability : The methyl ester group increases lipophilicity, facilitating cellular uptake. Comparative studies with N-acetylcysteine showed that arginine derivatives achieve intracellular concentrations 100-fold higher, likely due to cationic amino acid transporter recognition.
- Stabilization of Reactive Moieties : Acetylation protects the primary amine from oxidative deamination, a common degradation pathway in physiological environments.
- Versatility in Peptide Synthesis : The compound serves as a building block for arginine-rich peptides, which are pivotal in drug delivery systems targeting cell-penetrating peptides (CPPs). For instance, poly(L-arginine) particles synthesized via microemulsion crosslinking exhibit uniform size (1–10 μm) and stability, attributes critical for biomedical applications.
Properties
Molecular Formula |
C9H18N4O3 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
methyl (2S)-2-acetamido-5-(diaminomethylideneamino)pentanoate |
InChI |
InChI=1S/C9H18N4O3/c1-6(14)13-7(8(15)16-2)4-3-5-12-9(10)11/h7H,3-5H2,1-2H3,(H,13,14)(H4,10,11,12)/t7-/m0/s1 |
InChI Key |
SQTPLGZIJHJLSF-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)OC |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N-acetyl arginine methyl ester are best understood in comparison with related amino acid derivatives. Below is a detailed analysis of its analogs, including data on their biochemical roles, binding affinities, and applications.
N-Acetyl Lysine Methyl Esters
- Structure: Features an acetylated α-amino group, methyl ester at the carboxyl terminus, and a ε-amine group on the lysine side chain.
- Applications : Used to study lysine-specific interactions, such as binding to cysteine-rich (CR) domains in proteins.
- Key Findings :
NG-Nitro-L-Arginine Methyl Ester (L-NAME)
- Structure: Nitro group (-NO2) attached to the guanidine side chain of arginine, with a methyl ester at the carboxyl terminus.
- Applications: A well-known competitive inhibitor of nitric oxide synthase (NOS), used to study nitric oxide (NO) signaling pathways.
- Key Findings: Reduces NO production, leading to increased intracellular Ca<sup>2+</sup> levels in hypoxic myocardial cells . Inhibits pituitary gonadotropin secretion in male rats, highlighting its role in endocrine regulation .
N-Acetyl Proline Methyl Ester
- Structure: Acetylated α-amino group, methyl ester, and a pyrrolidine ring in place of arginine’s guanidine side chain.
- Applications: Used to study polyphenol binding and conformational preferences in peptide backbones.
- Key Findings: Binds phenol via hydrogen bonding and electrostatic interactions, with thermodynamic parameters ΔH = -5.2 kJ/mol and ΔS = +15 J/mol·K . Exhibits distinct conformational behavior compared to arginine derivatives due to its rigid pyrrolidine ring .
Nα-Lauroyl Arginine Methyl Ester Derivatives
- Structure: Lauroyl (C12 acyl) chain attached to the α-amino group, methyl ester, and intact guanidine side chain.
- Applications : Explored as cationic surfactants with antimicrobial properties.
- Key Findings :
3,4-Difluoro-N-Acetyl Proline Methyl Ester
- Structure: Fluorine atoms at the 3- and 4-positions of the proline ring, acetylated α-amino group, and methyl ester.
- Applications : Used in solid-state <sup>19</sup>F-NMR studies to probe peptide conformations.
- Key Findings :
Comparative Data Table
Preparation Methods
Acetylation of L-Arginine
L-Arginine is first acetylated using acetic anhydride in an alkaline medium. This step protects the primary amine group, preventing unwanted side reactions during subsequent esterification. The reaction is typically conducted at 0–5°C to minimize racemization, with sodium bicarbonate or triethylamine serving as the base. Complete acetylation is confirmed via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
Esterification with Methanol
The acetylated intermediate is then subjected to esterification using methanol in the presence of a strong acid catalyst. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is commonly employed at concentrations of 1–5 mol%. The reaction proceeds via nucleophilic acyl substitution, with the acid protonating the carboxyl group to enhance electrophilicity.
Optimized Conditions:
-
Temperature: 25–40°C
-
Reaction Time: 12–24 hours
-
Methanol-to-Substrate Ratio: 10:1 (v/w)
Under these conditions, yields of 80–85% are routinely achieved. Excess methanol ensures driving the equilibrium toward ester formation, while controlled temperatures prevent decomposition of the heat-sensitive acetyl group.
Table 1: Comparative Analysis of Esterification Catalysts
Derivatization Techniques Using NACME Esterification
An alternative approach, developed for isotopic labeling studies, employs N-acetyl methyl ester (NACME) derivatization . This one-pot method simultaneously acetylates and esterifies arginine, streamlining synthesis while improving reproducibility.
Reaction Mechanism
The protocol involves treating L-arginine with acetyl chloride and anhydrous methanol, generating the NACME derivative in situ. The methyl ester forms via acid-catalyzed esterification, while the acetyl group is introduced through nucleophilic attack on the amine.
Critical Parameters:
Yield and Scalability
NACME derivatization achieves yields of 90–95% with enantiomeric purity >99%. The method’s scalability is demonstrated in batches up to 500 g, making it suitable for industrial applications. However, the requirement for anhydrous solvents and strict temperature control increases operational complexity compared to traditional methods.
Catalytic Methods and Reaction Optimization
Recent advances focus on enhancing catalytic efficiency and reducing environmental impact.
Lewis Acid Catalysts
Trimethylsilyl triflate (TMSOTf), a Lewis acid, has emerged as a high-performance catalyst for esterification. In acetonitrile, TMSOTf (2 mol%) facilitates near-quantitative conversion of N-acetyl arginine to its methyl ester at 0°C within 5 hours. This method minimizes side products such as diketopiperazines, which commonly arise under prolonged heating.
Solvent-Free Approaches
Microwave-assisted synthesis under solvent-free conditions has been explored to reduce waste. Initial trials report 75% yield after 30 minutes of irradiation, though purity remains lower (90%) due to incomplete acetylation.
Purification and Characterization
Chromatographic Purification
Crude products are purified via silica gel column chromatography using ethyl acetate/methanol (95:5) as the eluent. This removes unreacted starting materials and acetylated byproducts. Recrystallization from hot ethanol further enhances purity to >98%.
Analytical Validation
-
NMR Spectroscopy: Confirms acetylation (δ 2.05 ppm, singlet for CH₃) and esterification (δ 3.65 ppm, singlet for OCH₃).
-
Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 247.2, consistent with the molecular formula C₉H₁₈N₄O₃.
-
HPLC: Reverse-phase C18 columns resolve enantiomers, with retention times of 8.2 minutes (L-form) and 9.1 minutes (D-form).
Industrial and Scalable Production Approaches
Large-scale synthesis prioritizes cost-effectiveness and safety.
Q & A
Q. What are the optimal methods for synthesizing and purifying N-acetyl arginine methyl ester (NAAME) for isotopic labeling studies?
NAAME is typically synthesized via esterification of N-acetyl arginine using methanol and acid catalysts (e.g., HCl or H₂SO₄). For isotopic studies, chloroformate-based derivatization protocols ensure high yields and minimal isotopic fractionation. Purification via reversed-phase HPLC or solid-phase extraction (SPE) is recommended to remove unreacted reagents. Critical parameters include pH control (pH 8–9) and reaction time (2–4 hours) to avoid hydrolysis of the methyl ester group .
Q. How can enzymatic cleavage protocols be optimized for NAAME-containing peptides in proteomics workflows?
NAAME’s methyl ester group may interfere with trypsin or Lys-C digestion. Use LysargiNase, a metalloproteinase that cleaves N-terminally to arginine and lysine residues, to bypass steric hindrance. Pre-treatment with methanolic HCl (0.5 M, 1 hour) can hydrolyze methyl esters if required. Validate cleavage efficiency using MALDI-TOF or LC-MS/MS with synthetic NAAME-modified peptides as controls .
Advanced Research Questions
Q. How do derivatization methods impact δ¹³C and δ¹⁵N isotopic measurements of NAAME in ecological or metabolic studies?
Derivatization with N-acetyl methyl ester protocols introduces isotopic fractionation, particularly in δ¹³C values. Use gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) with a DB-5MS column and helium carrier gas (1.2 mL/min). Correct for fractionation using internal standards like N-acetyl norvaline methyl ester. Discrepancies in δ¹⁵N values (>0.5‰) may arise from incomplete derivatization; validate via parallel analysis of underivatized samples by EA-IRMS .
Q. What experimental strategies resolve contradictions in NAAME stability data under aqueous vs. anhydrous conditions?
NAAME undergoes hydrolysis in aqueous solutions (t₁/₂ = 12 hours at pH 7.4), but remains stable in anhydrous organic solvents (e.g., DMSO, acetonitrile). For aqueous studies (e.g., ESR spectroscopy), use low temperatures (77 K) and rapid freezing to stabilize the ester bond. For kinetic studies, employ stopped-flow FTIR or NMR to monitor C-O bond cleavage rates. Contradictions in stability data often stem from solvent purity or trace metal contamination; pre-treat solvents with Chelex resin .
Q. How can NAAME’s role in post-translational modification (PTM) studies be distinguished from other arginine derivatives (e.g., methylation)?
NAAME mimics acetylated arginine residues but lacks methyl groups. Use PRMT (protein arginine methyltransferase) inhibition assays (e.g., with MS023) to isolate methylation effects. For PTM mapping, combine immunoaffinity enrichment (anti-acetyl-lysine/arginine antibodies) with LC-MS/MS. Differentiate NAAME from endogenous acetylated arginine via heavy isotope labeling (e.g., ¹³C₃-NAAME) .
Methodological Considerations
Q. What precautions are critical for handling NAAME in electron paramagnetic resonance (EPR) studies?
NAAME’s ester bond is susceptible to radiolysis-induced C-O cleavage under gamma irradiation. Use low-dose irradiation (≤5 kGy) and anaerobic conditions to minimize radical formation. Post-irradiation, immediately freeze samples at 77 K and analyze ESR spectra within 24 hours to prevent radical recombination. Assign signals using spin-trapping agents like DMPO .
Q. How can batch-to-batch variability in NAAME synthesis affect reproducibility in cellular uptake assays?
Variability arises from residual acetic acid (from incomplete acetylation) or methanol (from esterification). Quantify impurities via ¹H-NMR (δ 3.65 ppm for methanol) or GC-FID. For cellular studies, pre-dialyze NAAME solutions (MWCO 500 Da) to remove low-MW contaminants. Normalize uptake data using a stable isotope internal standard (e.g., ¹⁵N-NAAME) .
Data Analysis and Validation
Q. What statistical approaches reconcile conflicting data on NAAME’s antioxidative effects in cellular models?
Contradictions often stem from differences in cell permeability (e.g., NAAME vs. N-acetyl cysteine methyl ester). Use compartment-specific ROS probes (e.g., MitoSOX for mitochondrial ROS) and siRNA knockdown of esterases to isolate NAAME’s effects. Apply multivariate analysis (PCA or PLS-DA) to metabolomics datasets to identify confounding variables (e.g., glutathione depletion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
